Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Bromo-4-nitrophenyl)ethanone
1-(2-Bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its structure, featuring a strategically substituted phenyl ring with bromo, nitro, and acetyl groups, offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the field of medicinal chemistry and drug development. The presence of ortho-bromo and para-nitro substituents on the acetophenone core creates a unique electronic and steric environment, making it a valuable scaffold for constructing complex molecular architectures.
Part 1: Core Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and physicochemical characteristics of 1-(2-Bromo-4-nitrophenyl)ethanone are summarized below.
Structural and Chemical Identifiers
The molecule, with the chemical formula C₈H₆BrNO₃, consists of an acetophenone core substituted with a bromine atom at the 2-position and a nitro group at the 4-position of the phenyl ring.[1][2]
Physicochemical Properties
The physical and computed properties of this compound dictate its behavior in various solvents and reaction conditions, influencing experimental design for synthesis and purification.
| Property | Value | Source |
| Molecular Weight | 244.04 g/mol | [1][2] |
| Exact Mass | 242.95311 g/mol | [1][2] |
| Density (Predicted) | 1.637 g/cm³ | [2] |
| Boiling Point (Predicted) | 324.1 °C | [2] |
| Flash Point (Predicted) | 149.8 °C | [2] |
| Polar Surface Area | 62.9 Ų | [1][2] |
| XLogP3 (Predicted) | 2.1 | [1][2] |
| Refractive Index (Predicted) | 1.593 | [2] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 1-(2-Bromo-4-nitrophenyl)ethanone is a critical aspect of its utility. While specific documented syntheses are sparse, its structure strongly suggests a pathway involving electrophilic aromatic substitution, specifically Friedel-Crafts acylation.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most logical synthetic route is the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene.[4] In this reaction, an acyl group (acetyl) is introduced onto the aromatic ring using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]
The reaction is governed by the directing effects of the substituents already on the ring. The nitro group is a powerful deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.[5][6] The incoming electrophile (the acylium ion, CH₃CO⁺) will substitute at the position that is least deactivated and sterically accessible. The position C2 (ortho to bromine and meta to nitro) is the most likely site for acylation, leading to the desired product.
It is crucial to note that Friedel-Crafts reactions often fail with strongly deactivated rings like nitrobenzene.[6][7] Therefore, this synthesis may require forcing conditions (e.g., higher temperatures) to proceed effectively.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 1-(2-Bromo-4-nitrophenyl)ethanone via Friedel-Crafts acylation.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[5]
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a trap), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is added to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in the flask and cooled in an ice bath.
-
Acylium Ion Formation: Acetyl chloride (~1.1 equivalents) is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: 1-Bromo-3-nitrobenzene (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for several hours to drive the reaction to completion. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled and slowly poured onto crushed ice with concentrated HCl.[5] This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 1-(2-bromo-4-nitrophenyl)ethanone.
Part 3: Spectral Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key spectral features are predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (3H): Complex multiplet or distinct signals in the downfield region (~7.5-8.5 ppm) due to the strong deshielding effects of the nitro and carbonyl groups. Methyl Protons (3H): A sharp singlet at ~2.6-2.8 ppm, characteristic of a methyl ketone. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of ~190-200 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~120-150 ppm). The carbon bearing the nitro group will be significantly downfield. Methyl Carbon (-CH₃): A signal around ~25-30 ppm. |
| IR Spectroscopy | C=O Stretch (Ketone): Strong absorption band around 1680-1700 cm⁻¹. N-O Stretch (Nitro): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected m/z would be ~243 and ~245. |
Part 4: Reactivity and Synthetic Potential
The true value of 1-(2-bromo-4-nitrophenyl)ethanone lies in its trifunctional nature, which allows for a wide range of selective chemical transformations. These reactions are fundamental to its role as a versatile intermediate in drug development.
Key Reaction Pathways
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Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of medicinal chemistry, as it introduces a basic and nucleophilic site into the molecule. Common reagents include tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acidic media (Fe/HCl). The resulting 1-(4-amino-2-bromophenyl)ethanone is a precursor for heterocycle synthesis, amide formation, and other derivatizations.
-
Modification of the Ketone: The acetyl group is a versatile handle for further reactions.
-
Reduction: It can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding 1-(2-bromo-4-nitrophenyl)ethanol.[8] This introduces a chiral center and a hydroxyl group for further functionalization.
-
Alpha-Halogenation: The α-carbon can be brominated to give 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone, a potent alkylating agent.[9]
-
-
Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group para to the bromine atom activates the C-Br bond towards nucleophilic attack. Strong nucleophiles (e.g., amines, thiols, alkoxides) can displace the bromide ion, allowing for the introduction of a wide variety of substituents at the 2-position.
Reactivity Map
Caption: Key reaction pathways illustrating the synthetic versatility of 1-(2-Bromo-4-nitrophenyl)ethanone.
Part 5: Applications in Drug Discovery and Development
Aromatic nitro compounds are significant in medicinal chemistry, serving as precursors to many bioactive molecules.[10] 1-(2-Bromo-4-nitrophenyl)ethanone is a prime example of an intermediate that can be leveraged to synthesize novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The compound provides a rigid, multi-functionalized scaffold. The sequential or chemo-selective manipulation of its three functional groups allows for the systematic construction of compound libraries for high-throughput screening.
-
Precursor to Heterocyclic Compounds: The aniline derivative obtained from the reduction of the nitro group is a common starting material for synthesizing important heterocyclic cores, such as quinolines, quinazolines, and benzodiazepines, which are prevalent in many approved drugs.
-
Potential in Antimicrobial and Anticancer Agents: While direct biological activity data for this specific compound is limited, structurally related nitroaromatic compounds are known to exhibit antimicrobial and anticancer properties.[11] The nitro group can be bioreduced in hypoxic environments (common in tumors) to generate reactive species, a mechanism exploited in some anticancer drugs. The overall structure can be tailored to target specific enzymes or receptors.[11]
Part 6: Safety and Handling
As a laboratory chemical, proper handling of 1-(2-bromo-4-nitrophenyl)ethanone is essential. The compound is associated with several hazards according to its GHS classification.[1][12]
-
Hazard Classification:
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing. Do not breathe dust.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Store locked up.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[14] Seek immediate medical attention.
-
Skin: Take off contaminated clothing immediately. Rinse skin with water.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
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